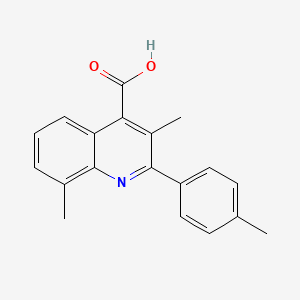

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 g/mol . It is a quinoline derivative, characterized by the presence of a quinoline core substituted with methyl and carboxylic acid groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like zeolites to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated quinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: HDAC Inhibition

In a study focusing on the synthesis and evaluation of various derivatives, compounds featuring the 2-substituted phenylquinoline-4-carboxylic acid group were developed. Among these, this compound exhibited potent HDAC inhibitory activity with a percentage inhibition rate (PIR) of up to 74.91% at a concentration of 2 μM. This compound was tested against several cancer cell lines, demonstrating significant antiproliferative effects, particularly against hematologic cancers .

Antimicrobial Properties

Research has also indicated that quinoline derivatives possess antimicrobial properties. The structure of this compound contributes to its efficacy against various bacterial strains.

Case Study: Antimicrobial Screening

In a comparative study involving multiple synthesized quinoline derivatives, it was found that those containing the quinoline-4-carboxylic acid framework showed notable antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL, indicating strong potential as antimicrobial agents .

Mechanism of Action in Malaria Treatment

The quinoline scaffold is also relevant in the context of antimalarial drug development. Compounds similar to this compound have been explored for their ability to inhibit Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Activity

A series of quinoline derivatives were evaluated for their antiplasmodial activity. One derivative demonstrated an EC50 value of 120 nM against Plasmodium falciparum and showed promising results in vivo with effective oral dosing in malaria mouse models. The mechanism involved inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .

Table 1: Summary of Anticancer Activity

| Compound | PIR (%) at 2 μM | Cancer Type |

|---|---|---|

| D28 | 74.91 | Hematologic Cancers |

| D29 | 66.16 | Solid Tumors |

| D30 | 68.00 | Hematologic Cancers |

Table 2: Antimicrobial Activity Results

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | Mycobacterium smegmatis |

| Other Quinoline Derivative | Varies | Pseudomonas aeruginosa |

Mecanismo De Acción

The mechanism of action of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Similar structure but with different substituents, leading to distinct chemical and biological properties.

4-Anilinoquinolines: Known for their antimalarial activity, these compounds have different substitution patterns on the quinoline ring.

Uniqueness

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data from case studies and comparative analyses.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C19H17N1O2

- Molecular Weight : 291.34 g/mol

This structure features a quinoline core with specific substitutions that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to exhibit:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases .

- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways and biological responses .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's antibacterial activity was evaluated using the agar diffusion method, showing promising results compared to standard antibiotics like ampicillin and gentamicin .

Antimalarial Activity

The compound has also been investigated for its potential antimalarial properties. Studies suggest that it may inhibit the growth of Plasmodium species, the causative agents of malaria. This activity is likely due to the structural characteristics of the quinoline moiety, which is known for its role in antimalarial drug design .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been identified as a selective inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. In vitro assays revealed that this compound induces cell cycle arrest in cancer cells, promoting apoptosis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Phenylquinoline-4-carboxylic Acid | Similar core structure; different substituents | Antibacterial |

| 4-Anilinoquinolines | Known for antimalarial activity | Antimalarial |

| D28 (HDAC inhibitor) | Contains phenylpiperazine group | Anticancer |

This table highlights how structural variations can lead to distinct biological activities.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications in the structure significantly enhanced their efficacy against resistant bacterial strains .

- Anticancer Mechanisms : Research involving HDAC inhibitors demonstrated that compounds similar to this compound could effectively induce cell cycle arrest and apoptosis in various cancer cell lines .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins such as DNA gyrase from Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Propiedades

IUPAC Name |

3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-7-9-14(10-8-11)18-13(3)16(19(21)22)15-6-4-5-12(2)17(15)20-18/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCGUUPBIALSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.